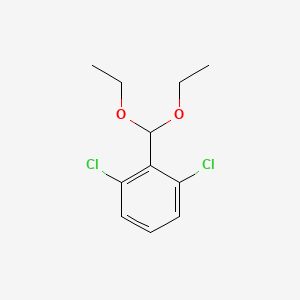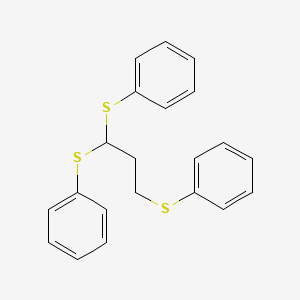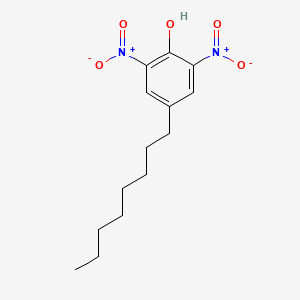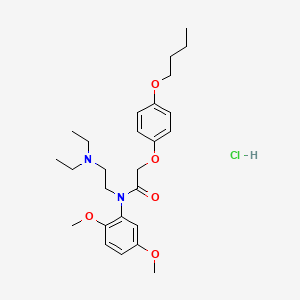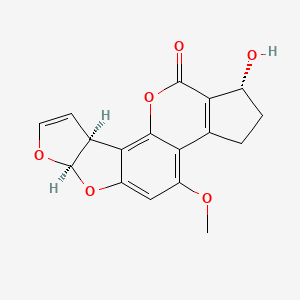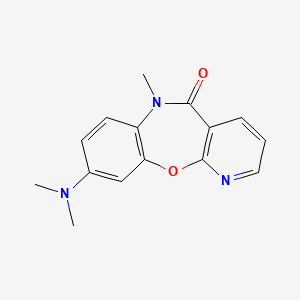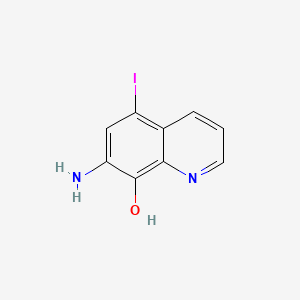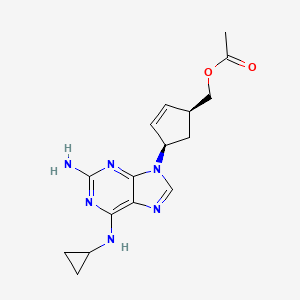
Butanamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- is a complex organic compound that features an indole moiety linked to a piperidine ring via an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- typically involves the coupling of an indole derivative with a piperidine derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Butanamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the piperidine ring or the amide bond.
Substitution: The indole and piperidine rings can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chloromethane under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde, while reduction of the amide bond can yield the corresponding amine.
Wissenschaftliche Forschungsanwendungen
Butanamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions between indole derivatives and biological systems.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Butanamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)butyramide: This compound features a similar indole moiety but lacks the piperidine ring.
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: This compound includes an indole moiety linked to a different functional group.
Uniqueness
Butanamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)- is unique due to the presence of both the indole and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Eigenschaften
CAS-Nummer |
35633-85-3 |
|---|---|
Molekularformel |
C19H27N3O |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]butanamide |
InChI |
InChI=1S/C19H27N3O/c1-2-5-19(23)21-16-9-12-22(13-10-16)11-8-15-14-20-18-7-4-3-6-17(15)18/h3-4,6-7,14,16,20H,2,5,8-13H2,1H3,(H,21,23) |
InChI-Schlüssel |
BOZURWLGOMHSKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1CCN(CC1)CCC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)
